molecular formula C10H13ClFNO B13248232 2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol

2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol

Cat. No.: B13248232
M. Wt: 217.67 g/mol
InChI Key: FMPJLTYAWDWGDH-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol is an organic compound with the molecular formula C10H14ClFNO It is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable amine and a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the chlorine atom can result in various substituted phenyl derivatives .

Scientific Research Applications

2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and hydroxyl groups. This combination of functional groups provides versatility in chemical reactions and potential biological activities .

Properties

Molecular Formula

C10H13ClFNO

Molecular Weight

217.67 g/mol

IUPAC Name

2-amino-1-(2-chloro-6-fluorophenyl)butan-1-ol

InChI

InChI=1S/C10H13ClFNO/c1-2-8(13)10(14)9-6(11)4-3-5-7(9)12/h3-5,8,10,14H,2,13H2,1H3

InChI Key

FMPJLTYAWDWGDH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=C(C=CC=C1Cl)F)O)N

Origin of Product

United States

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